5-methyl-7-(3-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
BenchChem offers high-quality 5-methyl-7-(3-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-7-(3-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methyl-7-(3-nitrophenyl)-N-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O3/c1-11-15(17(26)23-14-7-2-3-8-19-14)16(24-18(22-11)20-10-21-24)12-5-4-6-13(9-12)25(27)28/h2-10,16H,1H3,(H,19,23,26)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYWMSAJUYAINL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-methyl-7-(3-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family and has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of the triazolopyrimidine core and subsequent functionalization. Common methods include microwave-assisted synthesis and conventional heating techniques. The purity and yield of synthesized compounds are often confirmed using techniques such as NMR, GC-MS, and LC-MS.
Antitumor Activity
Recent studies have demonstrated that derivatives of triazolopyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was tested against the MDA-MB-231 breast cancer cell line, showing an IC50 value indicating potent inhibitory effects on cell proliferation. The structure-activity relationship (SAR) suggests that modifications in the nitrophenyl and pyridinyl substituents can enhance antitumor activity.
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| 5-methyl-7-(3-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | MDA-MB-231 | TBD | Significant cytotoxicity observed |
| Related Compound A | MDA-MB-231 | 27.6 | Strongest activity in series |
| Related Compound B | Non-small cell lung cancer | 43 - 87% inhibition | Varies with structural modifications |
Antibacterial and Antifungal Activity
In vitro tests have shown that compounds similar to 5-methyl-7-(3-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibit antibacterial and antifungal properties. The mechanism is believed to involve interference with bacterial DNA synthesis or disruption of cell membrane integrity.
Study 1: Synthesis and Evaluation
In a study published in Journal of Brazilian Chemical Society, a series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their biological activities. The study highlighted that modifications in the aromatic ring significantly affected the cytotoxicity against cancer cell lines. This suggests that similar modifications could be explored for our compound to enhance its efficacy against tumors.
Study 2: Structure-Activity Relationship Analysis
A detailed SAR analysis indicated that electron-withdrawing groups on the aromatic ring improved biological activity. For instance, the introduction of nitro groups has been linked to increased potency in inhibiting tumor growth. This finding supports further exploration of 5-methyl-7-(3-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide as a potential lead compound for drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
